Stereochemistry-Dependent NOD2 Activation: Binary On/Off Discrimination Between L-isoGln and D-isoGln MDP Analogs
The defining differentiation of Ac-Isogln-OH (bearing L-isoglutamine) is its stereochemically determined inability to activate NOD2, in stark contrast to D-isoglutamine-containing MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine). NOD2 recognition of the muramyl dipeptide pharmacophore is stereospecific for the L-Ala-D-isoGln configuration; replacement of D-isoGln with L-isoGln eliminates NOD2 agonistic activity [1]. Commercially, the L,L-isomer (containing L-Ala and L-isoGln) is sold explicitly as an 'inactive' negative control (MDP Control, InvivoGen cat# tlrl-mdpcl) for NOD2 activation assays, at working concentrations of 10 ng/mL to 10 µg/mL [2]. This binary functional distinction—agonism versus complete inactivity—is a direct consequence of the isoglutamine stereochemistry present in Ac-Isogln-OH, making the compound essential as a stereochemical control rather than an agonist lead.
| Evidence Dimension | NOD2 agonism (NF-κB activation) as a function of isoglutamine stereochemistry |
|---|---|
| Target Compound Data | L,L-isomer (L-Ala-L-isoGln): no NOD2 activation at concentrations up to 10 µg/mL; functionally inactive [2] |
| Comparator Or Baseline | L,D-isomer (L-Ala-D-isoGln; MDP): active NOD2 agonist; minimal immunologically active component of bacterial peptidoglycan [1] |
| Quantified Difference | Binary on/off: L-isoGln-containing analogs exhibit zero detectable NOD2 agonism versus robust activation by D-isoGln-containing MDP across the 10 ng/mL–10 µg/mL concentration range [2] |
| Conditions | Cellular NOD2 reporter assays; NF-κB-dependent readout; MDP Control (tlrl-mdpcl) validated per production lot [2] |
Why This Matters
For researchers designing NOD2 structure-activity relationship studies or validating assay specificity, Ac-Isogln-OH provides the irreplaceable L-isoGln stereochemistry required to construct or serve as the definitive negative-control comparator, without which stereochemical contributions to receptor activation cannot be deconvoluted.
- [1] Kamboj A, Patil MT, Petrovsky N, Salunke DB. Structure-activity relationship in NOD2 agonistic muramyl dipeptides. European Journal of Medicinal Chemistry. 2024;271:116439. View Source
- [2] InvivoGen. MDP Control (Muramyldipeptide L-L isomer, inactive). Product specification sheet. Accessed 2026. View Source
